molecular formula C22H23NO3 B4893551 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinol

1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinol

Cat. No. B4893551
M. Wt: 349.4 g/mol
InChI Key: KKVWEICCIBPNQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinol, also known as DPPE, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPE is a synthetic compound that belongs to the class of piperidinols and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinol has been extensively studied for its potential applications in various fields of research. In the field of neuroscience, 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinol has been shown to have neuroprotective effects against oxidative stress-induced damage in neuronal cells. 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinol has also been studied for its potential applications in cancer research, where it has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinol has been studied for its potential applications in drug delivery systems, where it has been shown to enhance the permeability of drugs across the blood-brain barrier.

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinol has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinol has also been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinol has been shown to have various biochemical and physiological effects. In neuronal cells, 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinol has been shown to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species (ROS) and nitric oxide (NO). 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinol has also been shown to inhibit the activity of the cyclooxygenase-2 (COX-2) pathway, which is involved in the production of inflammatory mediators. In cancer cells, 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinol has been shown to induce apoptosis and inhibit the activity of various signaling pathways involved in cell growth and proliferation.

Advantages and Limitations for Lab Experiments

1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinol has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields of research. However, 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinol also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinol. One area of research is the development of novel drug delivery systems using 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinol to enhance the permeability of drugs across the blood-brain barrier. Another area of research is the investigation of the potential applications of 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinol in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to elucidate the mechanism of action of 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinol and its potential applications in various fields of research.

Synthesis Methods

1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinol can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis method involves the reaction of 3,5-dimethyl-2-hydroxybenzaldehyde with piperidine in the presence of an acid catalyst to yield 3,5-dimethyl-1-(piperidin-4-yl)benzaldehyde. The resulting aldehyde is then reduced using sodium borohydride to yield 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinol.

properties

IUPAC Name

(3,5-dimethyl-1-benzofuran-2-yl)-(4-hydroxy-4-phenylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-15-8-9-19-18(14-15)16(2)20(26-19)21(24)23-12-10-22(25,11-13-23)17-6-4-3-5-7-17/h3-9,14,25H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVWEICCIBPNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCC(CC3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,5-Dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenylpiperidin-4-ol

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